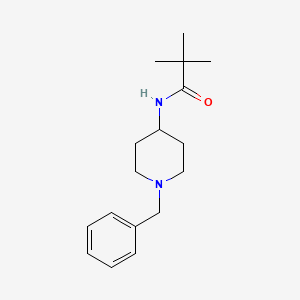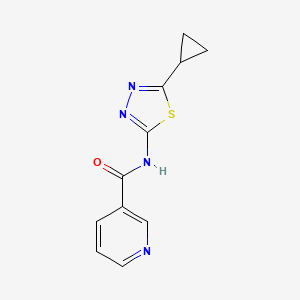![molecular formula C13H20N2O3 B4430705 4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4430705.png)
4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-2,6-dimethylmorpholine
Übersicht
Beschreibung
4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-2,6-dimethylmorpholine, also known as EMIM, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. EMIM is a morpholine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of 4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-2,6-dimethylmorpholine is not fully understood, but it is believed to act as a Lewis base due to the presence of the morpholine ring. This compound has been reported to form complexes with various metal ions, including copper, nickel, and palladium. These complexes have been shown to exhibit catalytic activity in various reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to exhibit antimicrobial activity against various bacteria and fungi. It has also been shown to exhibit anti-inflammatory activity in vitro and in vivo. In addition, this compound has been shown to exhibit anticancer activity against various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-2,6-dimethylmorpholine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized with high purity and yield. It is also a relatively inexpensive compound compared to other reagents and solvents. However, this compound has some limitations for use in lab experiments. It is a toxic compound that requires proper handling and disposal. It can also form complexes with various metal ions, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-2,6-dimethylmorpholine. One direction is to explore its potential applications as a catalyst in various reactions, including the synthesis of pharmaceuticals and fine chemicals. Another direction is to investigate its potential as a solvent in various reactions, including the synthesis of polymers and nanomaterials. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential as a therapeutic agent for various diseases.
Conclusion:
This compound is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It can be easily synthesized with high purity and yield and has been used as a reagent, catalyst, and solvent in various reactions. The mechanism of action and physiological effects of this compound have been extensively studied, and it has been shown to exhibit antimicrobial, anti-inflammatory, and anticancer activity. Although this compound has some limitations for use in lab experiments, its potential applications and future directions for research make it an important compound in the scientific community.
Wissenschaftliche Forschungsanwendungen
4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-2,6-dimethylmorpholine has been widely used in scientific research due to its potential applications in various fields. It has been used as a reagent in the synthesis of various compounds, including biologically active molecules. This compound has also been used as a catalyst in various reactions, including the synthesis of cyclic carbonates and the epoxidation of alkenes. In addition, this compound has been used as a solvent in various reactions, including the synthesis of metal-organic frameworks and the extraction of natural products.
Eigenschaften
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-5-11-12(10(4)18-14-11)13(16)15-6-8(2)17-9(3)7-15/h8-9H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTXCBRPGJPYGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)N2CC(OC(C2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(5-ethyl-3-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4430646.png)
![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4430648.png)
![N-[2-(dimethylamino)ethyl]-1-naphthamide](/img/structure/B4430668.png)


![{[3-({[2-(3-methoxyphenyl)ethyl]amino}carbonyl)phenyl]amino}acetic acid](/img/structure/B4430685.png)
![2-{4-[2-(4-chloro-3-methylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4430689.png)
![N-[3-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B4430697.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4430699.png)


![1-cyclohexyl-4-[2-(2,4-difluorophenoxy)propanoyl]piperazine](/img/structure/B4430730.png)
![2-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide](/img/structure/B4430738.png)